![molecular formula C9H14O5 B065863 methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate CAS No. 166819-48-3](/img/structure/B65863.png)
methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate is a chemical compound that is widely used in scientific research. It is a synthetic organic compound that has a variety of applications in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate is not well understood. However, it is believed to act as a Michael acceptor, which means that it can react with nucleophiles such as thiols and amines. This reactivity makes it useful in the synthesis of various compounds.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is believed to have low toxicity and is not expected to have any significant adverse effects on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate in lab experiments is its reactivity. It can be used as a building block in the synthesis of various compounds, and its Michael acceptor reactivity makes it useful in the synthesis of complex molecules. However, its limited solubility in water can pose a challenge in some experiments.
Future Directions
There are several future directions for the use of methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate in scientific research. One area of interest is the synthesis of new pharmaceuticals and agrochemicals using this compound as a building block. Another area of interest is the study of its reactivity with nucleophiles, which could lead to the development of new synthetic methods. Additionally, the study of its biochemical and physiological effects could lead to the discovery of new therapeutic targets.
Synthesis Methods
Methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate is synthesized by the condensation of ethyl acetoacetate and ethyl glyoxylate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a Wittig reaction, which leads to the formation of the desired product.
Scientific Research Applications
Methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used as a building block in the synthesis of complex molecules.
properties
CAS RN |
166819-48-3 |
|---|---|
Molecular Formula |
C9H14O5 |
Molecular Weight |
202.2 g/mol |
IUPAC Name |
methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate |
InChI |
InChI=1S/C9H14O5/c1-3-12-9-6-7(13-14-9)4-5-8(10)11-2/h4-5,7,9H,3,6H2,1-2H3/b5-4-/t7-,9-/m0/s1 |
InChI Key |
QDQJKVIBXYFEKN-ONBFMSMFSA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@@H](OO1)/C=C\C(=O)OC |
SMILES |
CCOC1CC(OO1)C=CC(=O)OC |
Canonical SMILES |
CCOC1CC(OO1)C=CC(=O)OC |
synonyms |
2-Propenoicacid,3-(5-ethoxy-1,2-dioxolan-3-yl)-,methylester,[3alpha(Z),5alpha]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





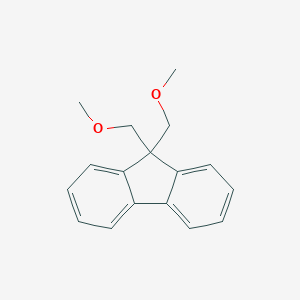

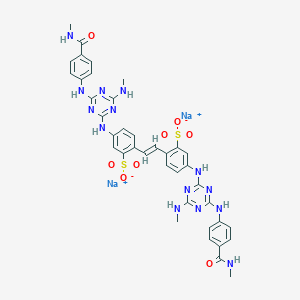
![Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate](/img/structure/B65795.png)
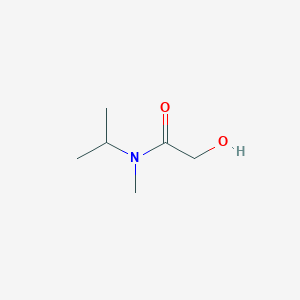


![(5s)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B65802.png)
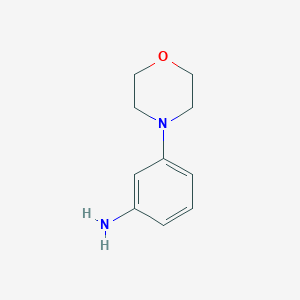
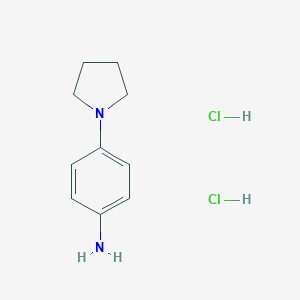
![Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine](/img/structure/B65808.png)
